![molecular formula C9H11N3O4S B1415233 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173108-90-0](/img/structure/B1415233.png)
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring which is a heterocyclic compound containing nitrogen and sulfur . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a carboxylic acid group (-COOH) and a methoxymethyl group (-OCH2CH3) can also be inferred from the name .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring and the pyrrolidine ring, followed by the introduction of the methoxymethyl and carboxylic acid groups . The exact synthesis pathway would depend on the starting materials available and the desired functionalization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could provide insight into the conformation, bonding patterns, and overall geometry of the molecule.Chemical Reactions Analysis
Compounds containing thiadiazole and pyrrolidine rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can significantly alter the compound’s chemical properties and utility in further synthetic applications.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by the specific functional groups present and their arrangement. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound’s reactivity towards various reagents.Scientific Research Applications
Antiviral Activity
The thiadiazolyl and pyrrolidine moieties present in this compound suggest potential antiviral properties. Similar structures have been synthesized and tested for their efficacy against a range of viruses. For instance, indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and other viruses . The methoxymethyl group could potentially enhance the solubility and bioavailability of the compound, making it a candidate for further antiviral screening.
Anticancer Potential
The unique combination of a thiadiazolyl ring and a pyrrolidine-3-carboxylic acid structure may interact with various cancer cell lines. Research into indole derivatives has revealed a broad spectrum of biological activities, including anticancer effects . This compound could be investigated for its cytotoxicity against cancer cells and its mechanism of action in tumor suppression.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-16-4-6-10-11-9(17-6)12-3-5(8(14)15)2-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAOZMKNZSEONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



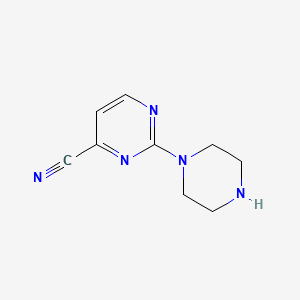
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
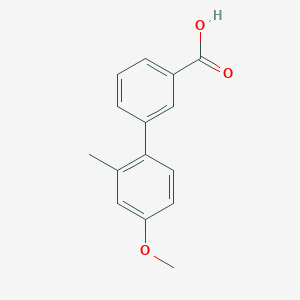
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)

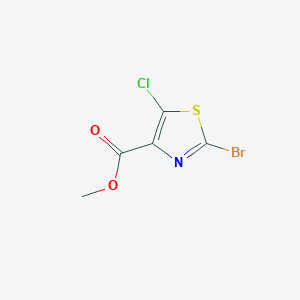
![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
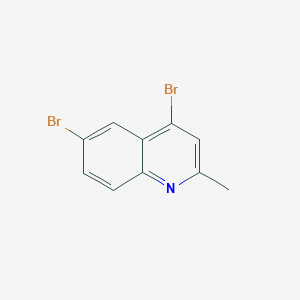

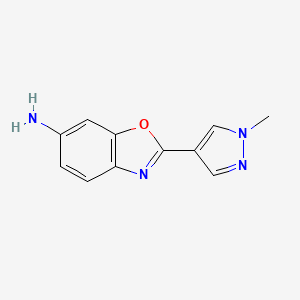


![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)